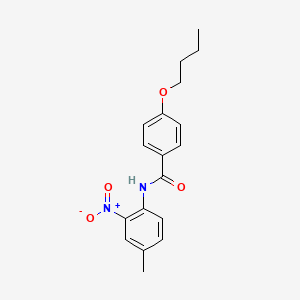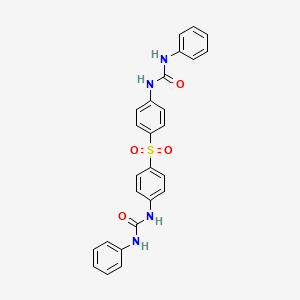
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves the inhibition of EGFR. EGFR is a receptor that is overexpressed in many types of cancer cells and plays a key role in the growth and proliferation of these cells. By inhibiting the activity of EGFR, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of EGFR, which leads to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol in lab experiments include its potent inhibitory activity against EGFR and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Studies to investigate the potential use of this compound in combination with other anticancer drugs.
3. Development of new synthetic methods for the production of this compound.
4. Studies to investigate the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of EGFR overexpression in cancer cells.
Méthodes De Synthèse
The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves several steps. The initial step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This compound is then reacted with hydrazine hydrate to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide. The final step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide with 2-iodo-6-methoxyphenol to form this compound.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting the growth of several types of cancer, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-23-15-9-11(8-12(19)17(15)22)18-20-13-6-2-4-10-5-3-7-14(21-18)16(10)13/h2-9,18,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHODWMNSBWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)


![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)